molecular formula C24H20Cl2N2O2S B388187 1,8-DICHLORO-2-[(2-NITROPHENYL)SULFANYL]-4-PHENYL-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE

1,8-DICHLORO-2-[(2-NITROPHENYL)SULFANYL]-4-PHENYL-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE

Cat. No.: B388187
M. Wt: 471.4g/mol
InChI Key: XZHNHHBEPYCAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Dichloro-2-[(2-nitrophenyl)sulfanyl]-4-phenyl-1H,2H,3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is a complex organic compound with a molecular formula of C24H20Cl2N2O2S and a molecular weight of 471.4 g/mol This compound is characterized by its unique structure, which includes a cyclopentaquinoline core, substituted with chloro, nitrophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-dichloro-2-[(2-nitrophenyl)sulfanyl]-4-phenyl-1H,2H,3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopentaquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopentaquinoline core.

    Introduction of Chloro Groups: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Nitrophenyl Group: This step involves the nucleophilic substitution reaction where the nitrophenyl group is introduced using reagents like 2-nitrophenylsulfanyl chloride.

    Phenyl Group Substitution: The phenyl group is introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1,8-Dichloro-2-[(2-nitrophenyl)sulfanyl]-4-phenyl-1H,2H,3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

1,8-Dichloro-2-[(2-nitrophenyl)sulfanyl]-4-phenyl-1H,2H,3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1,8-dichloro-2-[(2-nitrophenyl)sulfanyl]-4-phenyl-1H,2H,3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl and phenyl groups play a crucial role in binding to these targets, while the chloro groups may enhance its reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Dichloro-2-[(2-nitrophenyl)sulfanyl]-4-methyl-1H,2H,3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline
  • 1,8-Dichloro-2-[(2-nitrophenyl)sulfanyl]-4-ethyl-1H,2H,3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline

Uniqueness

1,8-Dichloro-2-[(2-nitrophenyl)sulfanyl]-4-phenyl-1H,2H,3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H20Cl2N2O2S

Molecular Weight

471.4g/mol

IUPAC Name

1,8-dichloro-2-(2-nitrophenyl)sulfanyl-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline

InChI

InChI=1S/C24H20Cl2N2O2S/c25-15-10-11-18-16(12-15)22-17(24(27-18)14-6-2-1-3-7-14)13-21(23(22)26)31-20-9-5-4-8-19(20)28(29)30/h1-12,17,21-24,27H,13H2

InChI Key

XZHNHHBEPYCAEN-UHFFFAOYSA-N

SMILES

C1C2C(C(C1SC3=CC=CC=C3[N+](=O)[O-])Cl)C4=C(C=CC(=C4)Cl)NC2C5=CC=CC=C5

Canonical SMILES

C1C2C(C(C1SC3=CC=CC=C3[N+](=O)[O-])Cl)C4=C(C=CC(=C4)Cl)NC2C5=CC=CC=C5

Origin of Product

United States

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